3-Methoxy-piperidin

Übersicht

Beschreibung

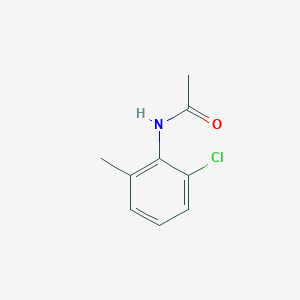

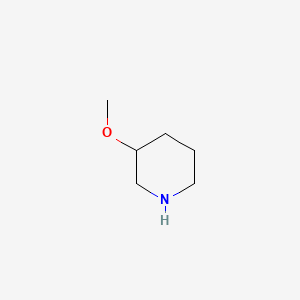

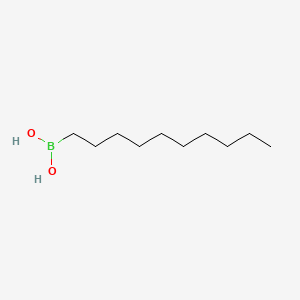

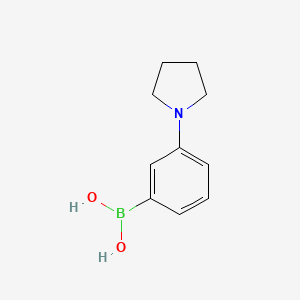

3-Methoxypiperidine is an organic compound with a chemical formula of C6H13NO. Its structure contains a piperidine ring and a methoxy group . It appears as a colorless liquid .

Synthesis Analysis

The preparation of 3-Methoxypiperidine can be accomplished by reacting piperidine with methanol. A common synthetic method is the reaction of piperidine with methanol in an organic solvent with heating to give 3-Methoxypiperidine .

Molecular Structure Analysis

The molecular formula of 3-Methoxypiperidine is C6H13NO . The IUPAC name is 3-methoxypiperidine . The InChI code is InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 .

Physical and Chemical Properties Analysis

3-Methoxypiperidine has a molar mass of 115.17 g/mol . It has a predicted density of 0.93±0.1 g/cm3 . The boiling point is 159-160 °C (Press: 748 Torr) . It has a flash point of 49.7°C . The vapor pressure is 3.93mmHg at 25°C . It is soluble in water and organic solvents such as ethanol, ether, etc .

Wissenschaftliche Forschungsanwendungen

Krebsforschungsaktivitäten

3-Methoxy-piperidin-Derivate wurden hinsichtlich ihres Potenzials als Antikrebsmittel untersucht. Sie werden auf ihre Fähigkeit untersucht, mit verschiedenen biologischen Zielen zu interagieren, die an der Krebsentwicklung beteiligt sind, wie z. B. Enzyme, Rezeptoren und DNA. Die molekularen Mechanismen dieser Verbindungen werden untersucht, um ihr therapeutisches Potenzial zu verstehen, wenn sie allein oder in Kombination mit anderen phytochemischen Molekülen gegen verschiedene Krebsarten eingesetzt werden .

Chirale Optimierung in der Arzneimittelsynthese

In der pharmazeutischen Forschung ist die chirale Optimierung entscheidend für die Wirksamkeit und Sicherheit von Arzneimitteln. This compound-Derivate können aufgrund der essentiellen Natur des Piperidinrings in diesem Prozess als Ausgangsstoffe für die chirale Optimierung verwendet werden .

Antimikrobielle Anwendungen

Piperidin-Derivate, einschließlich this compound, werden auf ihre antimikrobiellen Eigenschaften untersucht. Sie werden gegen eine Vielzahl von Krankheitserregern getestet, um neue antimikrobielle Wirkstoffe zu entwickeln, die das wachsende Problem der Antibiotikaresistenz angehen können .

Analgetische und entzündungshemmende Forschung

Die analgetischen und entzündungshemmenden Eigenschaften von Piperidin-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente. Die Forschung auf diesem Gebiet konzentriert sich auf das Verständnis der pharmakologischen Eigenschaften und Wirkmechanismen dieser Verbindungen .

Entwicklung von Antipsychotika

Piperidin-Derivate werden auch auf ihr Potenzial als Antipsychotika untersucht. Die Forschung zielt darauf ab, neue Behandlungen für psychiatrische Erkrankungen zu entwickeln, indem die pharmakologischen Wirkungen dieser Verbindungen auf das zentrale Nervensystem untersucht werden .

Neuroprotektive Wirkstoffforschung

Die möglichen neuroprotektiven Wirkungen von Piperidin-Derivaten sind ein weiterer interessanter Bereich. Diese Verbindungen werden auf ihre Fähigkeit untersucht, Nervenzellen vor Schäden zu schützen, die durch verschiedene neurodegenerative Erkrankungen verursacht werden .

Safety and Hazards

3-Methoxypiperidine is a flammable liquid that may cause a fire when it encounters a fire source . It is irritating to eyes and skin . Protective measures should be taken when in contact, such as wearing chemical protective gloves and goggles . If inhaled or ingested by mistake, seek medical attention immediately .

Zukünftige Richtungen

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

3-Methoxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amide glucosides and phenylpropanoid glucosides, which are compounds isolated from the fruits of Piper retrofractum . These interactions are crucial for its biological activity, including its potential inhibitory effects on platelet aggregation.

Cellular Effects

The effects of 3-Methoxypiperidine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have an impact on the inhibition of platelet aggregation in mouse models . This suggests that 3-Methoxypiperidine can modulate cellular signaling pathways involved in platelet function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxypiperidine can change over time. Its stability and degradation are important factors to consider. Studies have shown that 3-Methoxypiperidine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored . In vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 3-Methoxypiperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of platelet aggregation. At higher doses, it could potentially cause toxic or adverse effects. The threshold effects and toxicity levels need to be carefully studied to determine safe and effective dosages .

Metabolic Pathways

3-Methoxypiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, 3-Methoxypiperidine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can influence its accumulation and overall bioavailability .

Subcellular Localization

The subcellular localization of 3-Methoxypiperidine is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402120 | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-29-8 | |

| Record name | 3-Methoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)